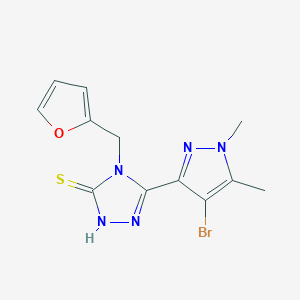
3,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide
描述
3,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide, also known as DMNM-4, is a chemical compound that has been the subject of scientific research for its potential applications in the field of medicine. DMNM-4 is a derivative of the compound 2C-I, which is a psychedelic drug that has been used recreationally. However, DMNM-4 is not intended for human consumption and has only been studied in laboratory settings.
作用机制
3,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide is believed to work by binding to serotonin receptors in the brain. Specifically, this compound has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood and perception. By binding to this receptor, this compound may alter the activity of neurons in the brain, leading to changes in mood, perception, and other functions.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in laboratory studies. For example, this compound has been shown to increase the release of serotonin in the brain, which could lead to changes in mood and other functions. This compound has also been shown to alter the activity of certain enzymes in the brain, which could have implications for the treatment of certain neurological disorders.
实验室实验的优点和局限性
The main advantage of using 3,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide in laboratory experiments is its high affinity for serotonin receptors. This makes it a useful tool for studying the function of these receptors and their role in various physiological processes. However, there are also limitations to the use of this compound in laboratory experiments. For example, this compound is a complex chemical compound that requires expertise in organic chemistry to synthesize. Additionally, this compound is not intended for human consumption and has only been studied in laboratory settings.
未来方向
There are a number of future directions for research on 3,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide. One potential area of research is the development of new drugs that target serotonin receptors. This compound could serve as a starting point for the development of these drugs. Additionally, this compound could be used to study the role of serotonin receptors in the development of certain neurological disorders, such as depression and anxiety. Finally, this compound could be used to study the effects of other compounds on serotonin receptors, which could have implications for the development of new drugs for a variety of conditions.
科学研究应用
3,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide has been the subject of scientific research for its potential applications in the field of medicine. Specifically, this compound has been studied for its ability to bind to serotonin receptors in the brain. Serotonin receptors are involved in the regulation of mood, appetite, and sleep, among other functions. This compound has been shown to bind to these receptors with high affinity, which could make it a useful tool for studying the function of these receptors.
属性
IUPAC Name |
3,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-10-4-6-12(18(20)21)9-13(10)17-16(19)11-5-7-14(22-2)15(8-11)23-3/h4-9H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBUZMGXYUJXJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5809244.png)
![N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5809252.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5809269.png)
![2-[(4-chlorobenzyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5809275.png)

![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-pyrimidinol](/img/structure/B5809285.png)


![1-hydroxy-4-[(4-methoxyphenyl)amino]anthra-9,10-quinone](/img/structure/B5809325.png)

![2-[4-(4-ethyl-1-piperazinyl)-2-quinazolinyl]phenol](/img/structure/B5809334.png)

